Cas no 1492404-05-3 (2-(4-fluoro-3-nitrophenyl)methylpyrrolidine)

2-(4-fluoro-3-nitrophenyl)methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluoro-3-nitrophenyl)methylpyrrolidine
- 1492404-05-3
- 2-[(4-fluoro-3-nitrophenyl)methyl]pyrrolidine
- EN300-1843999
-
- Inchi: 1S/C11H13FN2O2/c12-10-4-3-8(7-11(10)14(15)16)6-9-2-1-5-13-9/h3-4,7,9,13H,1-2,5-6H2
- InChI Key: WVERHBSOKZWJFZ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1[N+](=O)[O-])CC1CCCN1
Computed Properties
- Exact Mass: 224.09610582g/mol
- Monoisotopic Mass: 224.09610582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.8Ų
- XLogP3: 2.2
2-(4-fluoro-3-nitrophenyl)methylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843999-0.05g |
2-[(4-fluoro-3-nitrophenyl)methyl]pyrrolidine |
1492404-05-3 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1843999-0.25g |
2-[(4-fluoro-3-nitrophenyl)methyl]pyrrolidine |
1492404-05-3 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1843999-10.0g |
2-[(4-fluoro-3-nitrophenyl)methyl]pyrrolidine |
1492404-05-3 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1843999-0.5g |
2-[(4-fluoro-3-nitrophenyl)methyl]pyrrolidine |
1492404-05-3 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1843999-1.0g |
2-[(4-fluoro-3-nitrophenyl)methyl]pyrrolidine |
1492404-05-3 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1843999-5.0g |
2-[(4-fluoro-3-nitrophenyl)methyl]pyrrolidine |
1492404-05-3 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1843999-1g |
2-[(4-fluoro-3-nitrophenyl)methyl]pyrrolidine |
1492404-05-3 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1843999-2.5g |
2-[(4-fluoro-3-nitrophenyl)methyl]pyrrolidine |
1492404-05-3 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1843999-0.1g |
2-[(4-fluoro-3-nitrophenyl)methyl]pyrrolidine |
1492404-05-3 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1843999-10g |
2-[(4-fluoro-3-nitrophenyl)methyl]pyrrolidine |
1492404-05-3 | 10g |
$5467.0 | 2023-09-19 |
2-(4-fluoro-3-nitrophenyl)methylpyrrolidine Related Literature
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
Additional information on 2-(4-fluoro-3-nitrophenyl)methylpyrrolidine
Recent Advances in the Study of 2-(4-fluoro-3-nitrophenyl)methylpyrrolidine (CAS: 1492404-05-3)
The compound 2-(4-fluoro-3-nitrophenyl)methylpyrrolidine (CAS: 1492404-05-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 2-(4-fluoro-3-nitrophenyl)methylpyrrolidine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both efficiency and scalability. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, which significantly reduced the formation of by-products and enhanced the purity of the final product.
Pharmacological evaluations have revealed that 2-(4-fluoro-3-nitrophenyl)methylpyrrolidine exhibits potent activity as a modulator of specific neurotransmitter receptors. In vitro and in vivo studies demonstrated its high affinity for dopamine D2 and serotonin 5-HT2A receptors, suggesting potential applications in the treatment of neurological disorders such as schizophrenia and depression. These findings were corroborated by a recent preclinical trial, where the compound showed significant efficacy in animal models of these conditions.
Further investigations into the mechanism of action have uncovered that 2-(4-fluoro-3-nitrophenyl)methylpyrrolidine acts as an allosteric modulator, enhancing receptor signaling without direct agonist activity. This property is particularly advantageous, as it may reduce the risk of side effects commonly associated with traditional receptor agonists. Structural-activity relationship (SAR) studies have also identified key molecular interactions that contribute to its selectivity and potency.
In addition to its neurological applications, recent research has explored the potential of 2-(4-fluoro-3-nitrophenyl)methylpyrrolidine in oncology. A 2023 study in Cancer Research highlighted its ability to inhibit the proliferation of certain cancer cell lines, particularly those with mutations in the PI3K/AKT pathway. The compound's dual functionality as a receptor modulator and kinase inhibitor positions it as a promising candidate for combination therapies.
Despite these advancements, challenges remain in the clinical translation of 2-(4-fluoro-3-nitrophenyl)methylpyrrolidine. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on derivatization and formulation strategies to overcome these hurdles, with several patent applications filed in the past year indicating a growing interest in its commercial development.
In conclusion, 2-(4-fluoro-3-nitrophenyl)methylpyrrolidine (CAS: 1492404-05-3) represents a versatile and promising compound in the realm of chemical biology and pharmaceuticals. Its unique pharmacological profile and broad therapeutic potential make it a focal point of current research efforts. Continued exploration of its properties and applications is expected to yield significant contributions to drug discovery and development in the coming years.
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